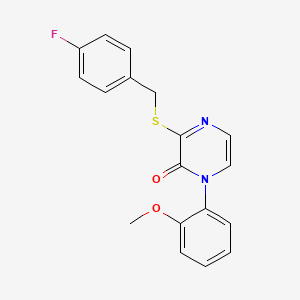

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Descripción

3-((4-Fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a sulfur-linked 4-fluorobenzyl group at position 3 and a 2-methoxyphenyl substituent at position 1 of the pyrazinone core. The 4-fluorobenzylthio moiety may enhance lipophilicity and metabolic stability, while the 2-methoxyphenyl group could influence electronic effects and receptor binding .

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-16-5-3-2-4-15(16)21-11-10-20-17(18(21)22)24-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECQVPBXXODRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and an appropriate carbonyl compound.

Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a thiol derivative to form the 4-fluorobenzylthio group.

Attachment of the 2-Methoxyphenyl Group: The final step includes the coupling of the 2-methoxyphenyl group to the pyrazinone core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether group (-S-) and pyrazinone ring participate in nucleophilic substitutions under specific conditions:

Key Findings :

-

Alkylation of the thioether sulfur occurs selectively due to its nucleophilicity, forming stable sulfonium intermediates.

-

Electrophilic bromination targets the electron-deficient pyrazinone ring rather than the methoxyphenyl group .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Mechanistic Insights :

-

POCl₃ activates carbonyl groups for cyclocondensation with amines or hydrazines, forming nitrogen-rich heterocycles .

-

Acidic conditions promote dehydration and ring closure via Schiff base intermediates .

Oxidation and Reduction Reactions

The sulfur center and pyrazinone ring exhibit redox activity:

Notable Observations :

-

Controlled oxidation with H₂O₂ stops at the sulfoxide stage without over-oxidizing to sulfone.

-

Catalytic hydrogenation reduces the pyrazinone ring while preserving the methoxyphenyl substituent .

Cross-Coupling Reactions

The compound engages in metal-catalyzed coupling reactions:

Structural Impact :

-

Coupling reactions occur regioselectively at the pyrazinone C-6 position due to electronic directing effects .

-

Alkynylation introduces π-conjugated systems for photophysical applications .

Functional Group Interconversions

The methoxy and fluorine substituents undergo targeted modifications:

Challenges :

-

BBr₃ selectively cleaves methoxy groups without affecting the thioether linkage .

-

Fluorine displacement requires harsh conditions due to the strength of the C-F bond.

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions:

Applications :

-

Ring expansion reactions diversify the heterocyclic scaffold for biological screening .

-

Thiolate intermediates enable further functionalization via alkylation or oxidation.

Photochemical Reactions

Limited studies explore UV-induced transformations:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| UV-Induced Cycloreversion | 254 nm, CH₃CN, 6 h | Cleavage of thioether to free thiol |

Significance :

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one as an anticancer agent. Research involving cell-based assays has demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7), ovarian cancer (SKOV-3), and lung cancer (A549). The compound appears to induce apoptosis in these cells, suggesting a mechanism that may involve the activation of specific apoptotic pathways .

Mechanism of Action

The compound's mechanism of action is believed to be linked to its ability to inhibit certain kinases involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and subsequent apoptosis. Preliminary studies have shown that it may also affect signaling pathways related to tumor growth and metastasis, although further research is needed to elucidate these mechanisms fully .

Therapeutic Potential

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The neuroprotective effects are hypothesized to be due to its antioxidant capabilities and modulation of neuroinflammatory responses .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

-

Anticancer Efficacy Study :

- Objective : To evaluate the anticancer activity against various tumor cell lines.

- Methodology : MTT assay was performed on MCF7, SKOV-3, and A549 cells.

- Results : Significant reduction in cell viability was observed at micromolar concentrations, with IC50 values indicating potent activity.

-

Neuroprotection in Oxidative Stress Models :

- Objective : To assess neuroprotective effects in neuronal cultures exposed to oxidative stress.

- Methodology : Neuronal cells were treated with varying concentrations of the compound prior to oxidative insult.

- Results : Treated cells showed reduced markers of apoptosis and improved viability compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrazinone Derivatives

*Estimated based on molecular formula (C₁₉H₁₄F₂N₂O₂S).

Key Observations :

- Fluorine Substituents: The target compound’s 4-fluorobenzyl group shares similarities with ’s dual fluorine substituents, which may improve membrane permeability and bioavailability compared to non-fluorinated analogues .

- 2-Methoxyphenyl Group : This substituent is also present in ’s compound, where it may contribute to π-π stacking interactions in receptor binding .

Key Observations :

- Antiproliferative Potential: While the target compound lacks direct data, ’s pyrazinone derivatives (e.g., 11a, 11b) show potent antiproliferative activity, suggesting that the fluorobenzylthio group could similarly target kinases or apoptosis pathways .

- Antibacterial Activity : highlights 2-methoxyphenyl piperazines with MIC values as low as 8 µg/mL against Gram-positive bacteria. The target compound’s 2-methoxyphenyl group may synergize with the thioether for enhanced antibacterial effects .

Key Observations :

- Synthesis Methods: The target compound’s thioether linkage likely involves nucleophilic substitution or Mitsunobu reactions, as seen in ’s pyrazolo[3,4-d]pyrimidine derivatives .

- Purity Challenges: High-purity pyrazinones (e.g., 99.7% for 11b in ) require optimized chromatographic conditions, suggesting similar rigor for the target compound .

Actividad Biológica

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone class, characterized by its unique structural features including a fluorobenzyl group, a methoxyphenyl moiety, and a thioether functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- A fluorobenzyl group, which may enhance lipophilicity and metabolic stability.

- A methoxy group that could influence solubility and bioactivity.

- A thioether linkage, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazinones have shown significant activity against various pathogens. In vitro evaluations have indicated that certain pyrazinone derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazinone derivatives has been investigated extensively. Compounds structurally related to this compound have demonstrated notable cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation .

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity due to increased electronegativity, while the methoxy group may facilitate interactions with hydrophobic regions of target proteins. The thioether moiety can also participate in redox reactions, potentially influencing cellular signaling pathways.

Case Studies

A notable study evaluated several pyrazinone derivatives for their antimicrobial and anticancer properties. Among these, compounds exhibiting structural similarities to this compound were tested for efficacy against Mycobacterium tuberculosis and various cancer cell lines using the MABA assay . The results indicated promising activity, suggesting that modifications in the substituent groups can significantly impact biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.